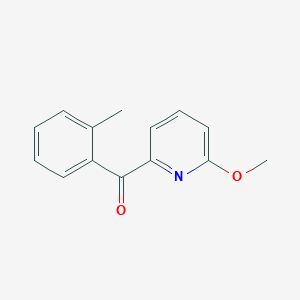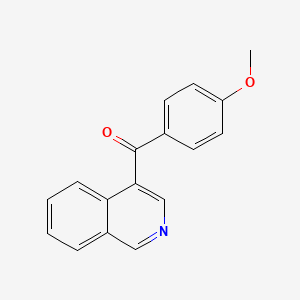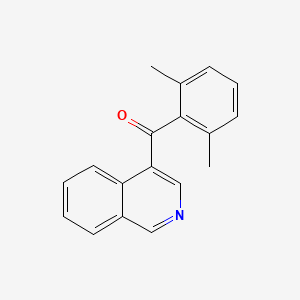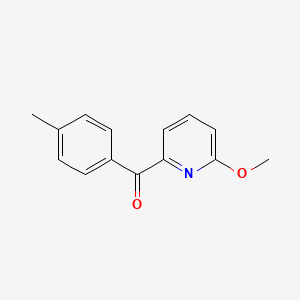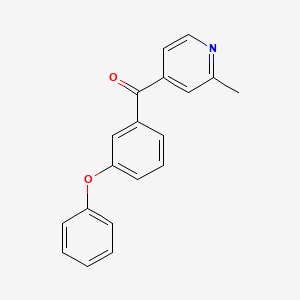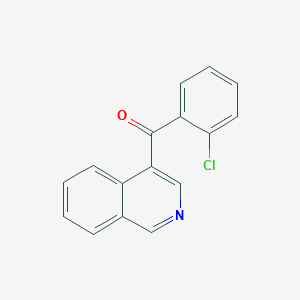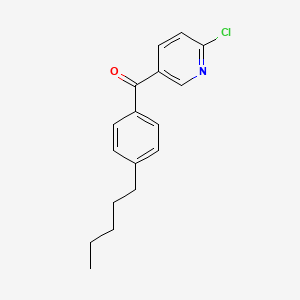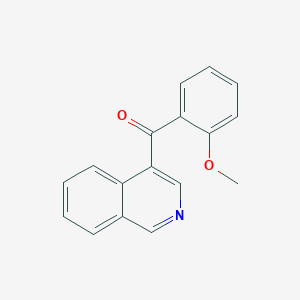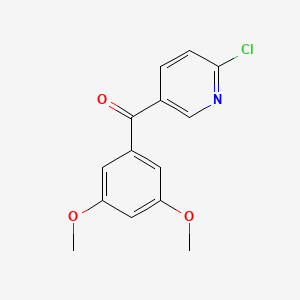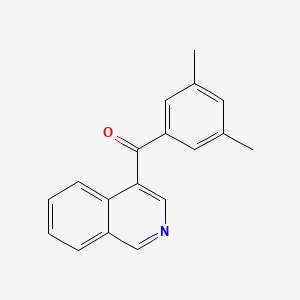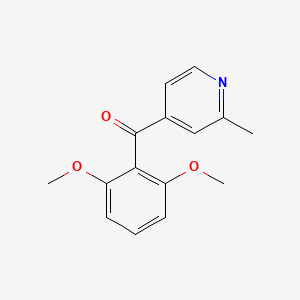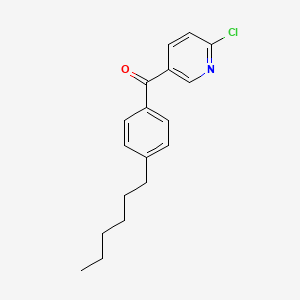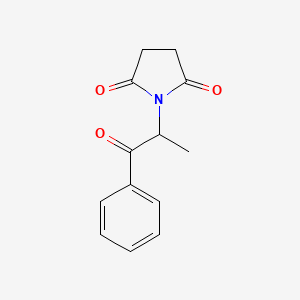
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol. This compound is characterized by its phenyl group attached to a pyrrolidine ring, which is further substituted with keto groups. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetone with a suitable amine under controlled conditions to form the pyrrolidine ring. The reaction typically requires a catalyst and may involve heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including hydroxylated, halogenated, and alkylated products. These derivatives have different chemical and physical properties, making them suitable for diverse applications.
Applications De Recherche Scientifique
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is widely used in scientific research due to its unique chemical structure and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary, but they often include binding to active sites or altering signaling cascades.
Comparaison Avec Des Composés Similaires
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is structurally similar to other compounds such as 1-(1-oxo-1-phenylpropan-2-yl)thiocyanate and 1-(1-oxo-1-phenylpropan-2-yl)pyridin-2-ol. its unique pyrrolidine ring and keto groups distinguish it from these compounds. The presence of the pyrrolidine ring enhances its reactivity and makes it more suitable for certain applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical and agrochemical development. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.
Propriétés
IUPAC Name |
1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(14-11(15)7-8-12(14)16)13(17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTSYQATORYQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


